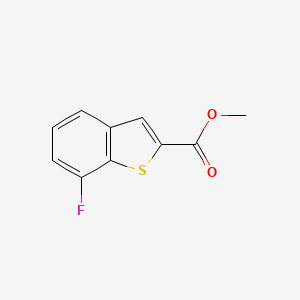

Methyl 7-fluoro-1-benzothiophene-2-carboxylate

CAS No.: 550998-54-4

Cat. No.: VC2263176

Molecular Formula: C10H7FO2S

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 550998-54-4 |

|---|---|

| Molecular Formula | C10H7FO2S |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | methyl 7-fluoro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C10H7FO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 |

| Standard InChI Key | NOARBDNEINIRHZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(S1)C(=CC=C2)F |

| Canonical SMILES | COC(=O)C1=CC2=C(S1)C(=CC=C2)F |

Introduction

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the benzothiophene class of heterocyclic compounds. These compounds are known for their diverse biological activities and applications in pharmaceutical and chemical industries. The presence of a fluorine atom and a carboxylate group in this compound enhances its reactivity and potential for further chemical modifications.

Synthesis Methods

The synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from simpler benzothiophene derivatives. Common methods include fluorination reactions to introduce the fluorine atom and esterification to form the methyl ester group. The choice of synthesis route depends on the availability of starting materials and the desired yield and purity of the final product.

| Synthesis Step | Description |

|---|---|

| 1. Formation of Benzothiophene Core | Synthesis from thiophenol and appropriate aldehydes or ketones. |

| 2. Fluorination | Introduction of a fluorine atom at the 7-position using fluorinating agents. |

| 3. Esterification | Conversion of the carboxylic acid group to a methyl ester using methanol and acid catalysts. |

Biological and Chemical Applications

Methyl 7-fluoro-1-benzothiophene-2-carboxylate can serve as a precursor for the synthesis of more complex molecules with potential biological activities. The fluorine atom enhances the compound's lipophilicity, which can improve its ability to cross biological membranes. Additionally, the carboxylate group provides a site for further chemical modifications, such as amidation or esterification reactions, to produce compounds with specific pharmacological properties.

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Precursor for drugs with potential anti-inflammatory, antimicrobial, or anticancer activities. |

| Chemical Research | Intermediate for the synthesis of novel heterocyclic compounds with unique optical or electronic properties. |

Safety and Handling

Handling Methyl 7-fluoro-1-benzothiophene-2-carboxylate requires proper safety precautions due to its potential reactivity and toxicity. It is advisable to use protective equipment, such as gloves and goggles, and work in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.

| Safety Measure | Description |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat. |

| Storage Conditions | Cool, dry place away from incompatible substances. |

| Handling Precautions | Avoid inhalation, ingestion, and skin contact. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume